(Trimethylsilyl)methyl trifluoromethanesulfonate

Catalog No.
S755935
CAS No.
64035-64-9
M.F
C5H11F3O3SSi
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)methyl trifluoromethanesulfonate

CAS Number

64035-64-9

Product Name

(Trimethylsilyl)methyl trifluoromethanesulfonate

IUPAC Name

trimethylsilylmethyl trifluoromethanesulfonate

Molecular Formula

C5H11F3O3SSi

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3

InChI Key

VMDMAAJZSXXCQV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F

Canonical SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F

Activating Carbonyls for Further Reactions

One of the primary uses of TMSOTf is activating carbonyl groups (C=O) found in ketones and aldehydes. This activation increases their electrophilicity, making them more susceptible to attack by nucleophiles in various reactions. TMSOTf achieves this by forming a transient intermediate with the carbonyl, lowering its energy barrier for nucleophilic attack. This activation is crucial for reactions like:

  • Aldol condensation: Combining two carbonyl compounds to form a β-hydroxycarbonyl
  • Claisen condensation: Condensation of an ester and a ketone to form a β-ketoester
  • Epoxidation: Formation of epoxides from alkenes using peroxyacids

Silylation Reactions

TMSOTf acts as a silylating agent, introducing a trimethylsilyl group (Si(CH3)3) onto various functional groups. This silylation often serves as a protecting group strategy in organic synthesis. The bulky trimethylsilyl group can deactivate a functional group while remaining stable under reaction conditions. Later, the silyl group can be easily removed using specific reagents to regenerate the original functional group. TMSOTf can be used for:

  • Protection of alcohols and phenols: Converting them into their corresponding trimethylsilyl ethers for selective derivatization
  • Silylation of enols: Formation of trimethylsilyl enol ethers from enols or α,β-unsaturated carbonyl compounds

Deprotection Reactions

TMSOTf can also be employed for deprotection, specifically the removal of certain protecting groups. For instance, it can cleave Boc (tert-butyloxycarbonyl) protecting groups from amines under specific conditions.

Other Applications in Organic Synthesis

TMSOTf's utility extends beyond these core functionalities. It finds use in various other reactions, including:

  • Lewis acid activation: TMSOTf can act as a weak Lewis acid, facilitating reactions that require a Lewis acidic catalyst.
  • Cyclization reactions: TMSOTf can promote cyclization processes in molecules containing appropriate functional groups.
  • Metal-halogen bond replacement: TMSOTf can replace metal-halogen bonds with a trifluoromethanesulfonate (OTf) group.

(Trimethylsilyl)methyl trifluoromethanesulfonate, commonly known as trimethylsilyl trifluoromethanesulfonate, is an organosilicon compound with the molecular formula (CH₃)₃SiO₃SCF₃. It appears as a colorless, moisture-sensitive liquid and is recognized for its significant role in organic synthesis. The compound serves as a versatile reagent, primarily utilized for activating carbonyl compounds such as ketones and aldehydes, facilitating various chemical transformations .

TMSOTf is a corrosive and moisture-sensitive compound. It can cause skin and eye irritation and should be handled with proper personal protective equipment (PPE) in a well-ventilated fume hood. TMSOTf is also flammable and incompatible with strong oxidizing agents and water [].

Note:

  • This analysis focuses on the scientific research aspects of TMSOTf. There is no known mechanism of action for this compound in biological systems.

  • Hydrolysis: It hydrolyzes in the presence of water to yield trimethylsilanol and trifluoromethanesulfonic acid:
    (CH3)3SiO3SCF3+H2O(CH3)3SiOH+HO3SCF3(CH₃)₃SiO₃SCF₃+H₂O→(CH₃)₃SiOH+HO₃SCF₃ .
  • Silylation of Alcohols: The compound can react with alcohols in the presence of a base, resulting in the formation of silyl ethers:
    (CH3)3SiO3SCF3+ROH+Et3NROSi(CH3)3+[Et3NH]O3SCF3(CH₃)₃SiO₃SCF₃+ROH+Et₃N→ROSi(CH₃)₃+[Et₃NH]O₃SCF₃ .
  • Formation of Silyl Enol Ethers: It is extensively used to convert ketones and aldehydes into silyl enol ethers, which are important intermediates in organic synthesis .
  • Friedel-Crafts Reactions: Trimethylsilyl trifluoromethanesulfonate facilitates Friedel-Crafts additions involving indoles and aldehydes, enabling the incorporation of silyloxyalkyl groups into aromatic systems .

The synthesis of trimethylsilyl trifluoromethanesulfonate typically involves the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid or its derivatives. This process can be conducted under controlled conditions to yield high-purity product suitable for further applications in organic synthesis. The method emphasizes the need for anhydrous conditions due to the moisture sensitivity of the compound .

Trimethylsilyl trifluoromethanesulfonate has numerous applications in organic synthesis:

  • Activation of Carbonyl Compounds: It acts as a catalyst for converting ketones and aldehydes into silyl enol ethers, which are crucial intermediates in various synthetic pathways .
  • Glycosylation Reactions: The compound enhances the efficiency of glycosylation reactions, particularly in Koenigs-Knorr glycosidations, allowing for mild reaction conditions while achieving high yields .
  • Deprotection Strategies: It is employed in deprotecting Boc-protected amines in combination with bases like triethylamine .
  • Synthesis of Complex Molecules: Trimethylsilyl trifluoromethanesulfonate has been utilized in total syntheses of complex natural products, including taxol and other pharmaceutical compounds .

Interaction studies involving trimethylsilyl trifluoromethanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively mediate reactions involving carbon-nitrogen bond formation and facilitate one-pot synthetic sequences that streamline complex transformations without intermediate purification steps. These studies highlight its utility as a versatile reagent in modern synthetic chemistry .

Several compounds exhibit similar reactivity or applications to trimethylsilyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Trimethylsilyl chloride(CH₃)₃SiClLess electrophilic than trimethylsilyl trifluoromethanesulfonate; used for silylation but less versatile .
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid; used for sulfonation but lacks silylation capability .
Dimethylformamide(CH₃)₂NCHOSolvent and reagent; used in acylation reactions but does not provide silylation or activation like trimethylsilyl trifluoromethanesulfonate .

Trimethylsilyl trifluoromethanesulfonate stands out due to its dual role as both an activating agent and a protective group facilitator, making it invaluable in complex organic syntheses where both functionalities are required simultaneously.

The compound (Trimethylsilyl)methyl trifluoromethanesulfonate, bearing the Chemical Abstracts Service number 64035-64-9, represents a significant organosilicon reagent with distinctive physicochemical characteristics that warrant comprehensive analysis. This analysis encompasses critical thermodynamic parameters, solubility behavior across various organic solvent systems, hydrolytic sensitivity patterns, and long-term storage stability considerations.

Thermodynamic Parameters (Boiling Point, Vapor Pressure)

The thermodynamic properties of (Trimethylsilyl)methyl trifluoromethanesulfonate demonstrate characteristic behavior consistent with organosilicon compounds containing trifluoromethanesulfonate functionalities. The compound exhibits a normal boiling point of 168.8 ± 0.0°C at 760 mmHg [1] [2], establishing its moderate volatility under standard atmospheric conditions. Under reduced pressure conditions, the boiling point decreases significantly to 49-51°C at 9 mmHg [3] [4], indicating substantial vapor pressure dependency on external pressure conditions.

Vapor pressure measurements reveal a value of 2.1 ± 0.3 mmHg at 25°C [1], positioning this compound within the moderately volatile category. This vapor pressure characteristic influences both handling procedures and storage requirements, as significant vapor formation occurs at ambient temperatures. The relationship between vapor pressure and temperature follows established thermodynamic principles, where increased thermal energy enhances molecular kinetic motion and vapor formation tendency [5] [6].

The compound demonstrates a melting point below 0°C [1] [3], indicating liquid state maintenance under typical laboratory conditions. The flash point of 48.3 ± 0.0°C [1] [2] presents important safety considerations, classifying the compound as flammable under appropriate ignition conditions. The density ranges from 1.182 to 1.2 g/mL at 25°C [1] [3], reflecting the substantial molecular weight contribution from the trifluoromethanesulfonate moiety.

PropertyValueReference
Boiling Point (760 mmHg)168.8 ± 0.0°C [1] [2]
Boiling Point (9 mmHg)49-51°C [3] [4]
Vapor Pressure (25°C)2.1 ± 0.3 mmHg [1]
Melting Point< 0°C [1] [3]
Flash Point48.3 ± 0.0°C [1] [2]
Density (25°C)1.182-1.2 g/mL [1] [3]

Solubility Behavior in Organic Solvent Systems

The solubility profile of (Trimethylsilyl)methyl trifluoromethanesulfonate demonstrates characteristic compatibility patterns with various organic solvent systems, reflecting both the lipophilic trimethylsilyl group and the electrophilic trifluoromethanesulfonate functionality. The compound exhibits excellent solubility in aliphatic and aromatic hydrocarbons, haloalkanes, and ethers [7] [8] [9], establishing its versatility for organic synthesis applications.

Dichloromethane represents the most frequently employed solvent system [8] [9], providing optimal solvation characteristics and reaction compatibility. The compound demonstrates miscibility with common organic solvents including hydrocarbons, dialkyl ethers, and halogenated solvents [7] [8] [9]. This broad solubility profile enables diverse synthetic applications across multiple reaction conditions.

Protic solvents present fundamental incompatibility due to rapid reaction with the compound [7] [8] [9]. Ethanol and methanol, while initially soluble, undergo solvolysis reactions that consume the reagent through nucleophilic substitution processes [10] [8]. Tetrahydrofuran demonstrates reactivity with trialkylsilyl triflates and therefore represents an unsuitable solvent choice [9].

The compound shows complete incompatibility with water, undergoing rapid hydrolysis [3] [11] [12] to form trifluoromethanesulfonic acid and trimethylsilanol. This hydrolytic sensitivity necessitates anhydrous conditions throughout handling and storage procedures.

Solvent SystemSolubility BehaviorNotes
WaterReacts rapidlyRapid hydrolysis to form trifluoromethanesulfonic acid
DichloromethaneMiscible/highly solubleCommonly used reaction solvent
Aliphatic hydrocarbonsSolubleGood solubility in non-polar solvents
Aromatic hydrocarbonsSolubleGood solubility in aromatic systems
HaloalkanesSolubleCompatible with halogenated solvents
EthersSolubleSoluble in dialkyl ethers
Protic solventsReactsGenerally incompatible due to reactivity
TetrahydrofuranReactsNot suitable due to coordination

Hydrolytic Sensitivity and Moisture Reactivity

(Trimethylsilyl)methyl trifluoromethanesulfonate demonstrates significant hydrolytic sensitivity, classified as level 7 on the hydrolytic sensitivity scale, indicating slow reaction with moisture and water [3] [12]. This classification reflects the compound's tendency to undergo hydrolysis under ambient moisture conditions, though at a more controlled rate compared to more reactive silylating agents.

The hydrolysis reaction proceeds through nucleophilic attack by water molecules on the silicon center, resulting in formation of trifluoromethanesulfonic acid and trimethylsilanol [3] [11] [12]. This reaction represents a fundamental degradation pathway that limits the compound's shelf life under ambient conditions and necessitates moisture exclusion during storage and handling.

Moisture reactivity varies significantly with environmental conditions [12]. Under controlled dry conditions with inert atmosphere protection, the compound maintains stability over extended periods [13] [14]. However, exposure to atmospheric moisture initiates gradual degradation through hydrolysis mechanisms, with reaction rates dependent on relative humidity levels and temperature conditions.

The compound requires storage under inert gas atmosphere to prevent moisture-induced degradation [2] [11] [13]. This requirement stems from the inherent reactivity of the silicon-oxygen bond with protic species, including water vapor present in ambient air. The hydrolysis products, particularly trifluoromethanesulfonic acid, present additional handling challenges due to their corrosive nature [11] [12].

Practical implications of hydrolytic sensitivity include requirements for anhydrous reaction conditions, moisture-free storage environments, and careful handling procedures to prevent inadvertent water contact [12] [13]. These considerations significantly influence both laboratory-scale applications and potential industrial utilization of this compound.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

(Trimethylsilyl)methyl trifluoromethanesulfonate

Dates

Last modified: 08-15-2023

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